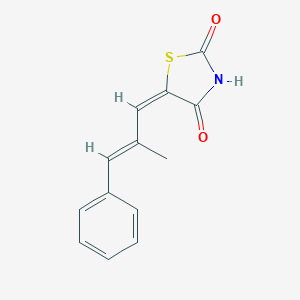

(E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione

描述

(E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C13H11NO2S and its molecular weight is 245.3g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of (E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione, also known as 5-(2-methyl-3-phenyl-2-propenylidene)-1,3-thiazolidine-2,4-dione, is VEGFR-2 . VEGFR-2, or Vascular Endothelial Growth Factor Receptor 2, plays a crucial role in the regulation of angiogenesis, a process that is often upregulated in cancerous tissues .

Mode of Action

This compound interacts with its target, VEGFR-2, by inhibiting its activity . This inhibition prevents the receptor from triggering the downstream signaling pathways that promote angiogenesis . As a result, the growth and proliferation of cancer cells, which rely on angiogenesis for nutrient supply, are hindered .

Biochemical Pathways

The inhibition of VEGFR-2 affects several biochemical pathways involved in cell proliferation and survival . For instance, it can lead to an increase in the levels of pro-apoptotic proteins like BAX and a decrease in anti-apoptotic proteins like Bcl-2 . This shift in the balance of pro- and anti-apoptotic proteins can induce apoptosis, leading to cell death .

Pharmacokinetics

These studies are crucial in predicting the bioavailability of the compound and its behavior in the body .

Result of Action

The result of the compound’s action is a significant reduction in the growth and proliferation of cancer cells . It achieves this by inducing apoptosis in cancer cells and inhibiting angiogenesis, thereby cutting off the nutrient supply to the tumor .

生化分析

Biochemical Properties

(E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with the vascular endothelial growth factor receptor-2 (VEGFR-2), a receptor tyrosine kinase that regulates endothelial cell migration and proliferation . The compound inhibits VEGFR-2, thereby suppressing cancer cell proliferation, migration, and angiogenesis . Additionally, it has been shown to modulate the activity of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor involved in glucose and lipid metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis and cell cycle arrest. For instance, in HT-29 cancer cells, the compound increases apoptosis from 3.1% to 31.4% and arrests cell growth in the S phase . It also upregulates pro-apoptotic proteins like BAX and downregulates anti-apoptotic proteins like Bcl-2 . In diabetic models, the compound improves glycemic control and lipid metabolism by activating PPAR-γ, which enhances insulin sensitivity and reduces blood glucose levels .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to VEGFR-2, inhibiting its kinase activity and downstream signaling pathways that promote cancer cell proliferation and angiogenesis . Molecular docking studies have shown that the compound forms stable complexes with VEGFR-2, with significant binding affinity . Additionally, it activates PPAR-γ by binding to its ligand-binding domain, which modulates the expression of genes involved in glucose and lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound demonstrates stability under various conditions, maintaining its activity over extended periods. Long-term studies have shown that it consistently induces apoptosis and inhibits cell proliferation in cancer cells . In diabetic models, prolonged treatment with the compound results in sustained improvements in glycemic control and lipid metabolism

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In diabetic rats, lower doses of the compound significantly reduce fasting blood glucose levels and improve lipid profiles without causing adverse effects . Higher doses may lead to toxicity and adverse effects, such as liver and kidney damage . Therefore, determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate glucose and lipid metabolism. By activating PPAR-γ, the compound enhances the expression of genes involved in glucose uptake, fatty acid oxidation, and lipid storage . This modulation of metabolic pathways results in improved insulin sensitivity and reduced blood glucose levels in diabetic models .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it accumulates in specific compartments, such as the nucleus and cytoplasm, where it exerts its effects . Understanding the transport and distribution mechanisms can help optimize the delivery and efficacy of the compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the nucleus and cytoplasm, where it interacts with nuclear receptors like PPAR-γ and other biomolecules . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments

生物活性

The compound (E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione , a derivative of thiazolidine-2,4-dione (TZD), has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of Thiazolidine-2,4-dione Derivatives

Thiazolidine-2,4-dione derivatives are known to exhibit a wide range of pharmacological activities due to their structural versatility. The TZD core structure allows for various substitutions that enhance its biological properties. These compounds are primarily recognized for their antidiabetic , anti-inflammatory , antioxidant , and antimicrobial activities.

- Antidiabetic Activity : TZDs, including the compound in focus, activate the peroxisome proliferator-activated receptor gamma (PPAR-γ) . This activation improves insulin sensitivity and regulates glucose metabolism by enhancing lipid uptake and storage in adipose tissues .

- Anti-inflammatory Activity : Several studies have indicated that TZD derivatives can significantly reduce levels of inflammatory markers such as TNF-α and IL-β. For instance, compound GB7 was shown to effectively lower these markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .

- Antioxidant Activity : The antioxidant properties of TZDs stem from their ability to scavenge reactive oxygen species (ROS). This activity is crucial in mitigating oxidative stress-related conditions .

- Antimicrobial Activity : TZD derivatives have been reported to inhibit bacterial growth by targeting specific enzymes involved in bacterial cell wall synthesis .

1. Antidiabetic Effects

A study synthesized various thiazolidine-2,4-dione derivatives and evaluated their antidiabetic properties. The most potent compound exhibited significant blood glucose-lowering effects and was identified as an effective inhibitor of alpha-amylase .

2. Anti-inflammatory Effects

In a comparative study, several TZD derivatives were tested for their anti-inflammatory activity. Compound GB7 was highlighted for its ability to reduce inflammatory markers significantly, demonstrating a promising profile for further development as an anti-inflammatory agent .

3. Antioxidant Potential

Research has shown that certain thiazolidine derivatives possess strong antioxidant capabilities comparable to standard antioxidants. For example, phenolic derivatives of TZD displayed significant radical scavenging activity, indicating their potential as therapeutic agents against oxidative stress .

4. Antimicrobial Activity

A series of thiazolidine derivatives were evaluated for their antimicrobial properties against various pathogens. Results indicated that these compounds could effectively inhibit bacterial growth, supporting their use as potential antimicrobial agents .

Data Summary

| Biological Activity | Mechanism | Key Findings |

|---|---|---|

| Antidiabetic | PPAR-γ activation | Significant reduction in blood glucose levels; inhibition of alpha-amylase |

| Anti-inflammatory | Inhibition of TNF-α and IL-β | Reduction of inflammatory markers in vitro and in vivo |

| Antioxidant | Scavenging ROS | Comparable activity to standard antioxidants; effective radical scavengers |

| Antimicrobial | Inhibition of Mur ligases | Effective against various bacterial strains |

科学研究应用

Medicinal Chemistry

Antidiabetic Properties

One of the primary applications of thiazolidine derivatives is in the treatment of diabetes. Compounds like (E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione exhibit significant activity as insulin sensitizers. Research indicates that these compounds can enhance glucose uptake in muscle tissues and improve insulin sensitivity, making them potential candidates for diabetes management .

Anticancer Activity

Studies have demonstrated that thiazolidine derivatives possess anticancer properties. For instance, this compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study reported that related compounds exhibited lower IC50 values compared to standard chemotherapeutic agents, suggesting enhanced potency against specific cancer types.

Biological Research

Antimicrobial Activity

Thiazolidine derivatives have been evaluated for their antimicrobial properties. Research indicates that this compound exhibits antibacterial and antifungal activities. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values obtained were comparable to or lower than those of established antibiotics .

Mechanistic Studies

The biological mechanisms underlying the activities of thiazolidine derivatives are a focus of ongoing research. Studies suggest that these compounds may interact with specific biological targets, including enzymes involved in metabolic pathways and cellular signaling mechanisms. Understanding these interactions can lead to the development of more effective therapeutic agents .

Synthetic Chemistry

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include condensation reactions followed by cyclization to form the thiazolidine ring structure. The versatility in synthetic pathways allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Applications in Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis due to its reactive functional groups. It can participate in various chemical reactions such as nucleophilic additions and cycloadditions, facilitating the development of new materials and compounds with desired properties .

Case Studies and Research Findings

属性

IUPAC Name |

(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c1-9(7-10-5-3-2-4-6-10)8-11-12(15)14-13(16)17-11/h2-8H,1H3,(H,14,15,16)/b9-7+,11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGJEYLUCQLPAT-BIZFVBGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=C2C(=O)NC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)NC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。